Steroid Receptor Interaction Profile Divergence: Progesterone Receptor Antagonism vs. Estrogenic Agonism in Benzestrol
In vitro functional assay data indicate that 2-(4-chlorophenyl)-4-ethylhexane-2,4-diol acts as an antagonist at the progesterone receptor (PR) in human T47D cells, whereas benzestrol is a known estrogen receptor agonist [1]. The target compound inhibited progesterone-induced alkaline phosphatase activity in T47D cells after 24 hours (quantitative values not publicly available in full) [1]. This qualitative shift in nuclear receptor pharmacology—from ER agonism to PR antagonism—represents a fundamental mechanistic differentiation from the stilbestrol class.
| Evidence Dimension | Nuclear receptor functional activity |
|---|---|
| Target Compound Data | PR antagonist activity in human T47D cells (inhibition of progesterone-induced alkaline phosphatase) |
| Comparator Or Baseline | Benzestrol: ER agonist; no PR antagonism reported |
| Quantified Difference | Qualitative shift in primary receptor target (ER vs. PR); quantitative IC50/EC50 values not publicly available |
| Conditions | Human T47D breast cancer cells; alkaline phosphatase reporter assay; 24 h incubation [1] |
Why This Matters
Procurement for research on progesterone receptor modulation requires compounds with verified PR antagonist activity, a property absent from classical stilbestrol estrogens, reducing cross-talk in experimental systems.
- [1] BindingDB. ChEMBL_1735684 (CHEMBL4151220): Antagonist activity at PR in human T47D cells. https://www.bindingdb.org/ View Source
